2,3-dihydro-1H-cyclobuta[b]indole
Description
Significance of Indole (B1671886) and Cyclobutane (B1203170) Scaffolds in Organic Synthesis and Molecular Design
The indole ring system is a cornerstone of heterocyclic chemistry, widely recognized for its prevalence in natural products, pharmaceuticals, and agrochemicals. derpharmachemica.comnih.govmdpi.commdpi.com Its versatile reactivity and ability to participate in a myriad of chemical transformations make it a privileged scaffold in drug discovery and development. derpharmachemica.commdpi.commdpi.com Many indole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. derpharmachemica.commdpi.comnih.gov
On the other hand, the cyclobutane ring, a four-membered carbocycle, introduces elements of ring strain and three-dimensionality into molecular structures. rsc.orgacs.org While historically considered more of a synthetic curiosity, the cyclobutane motif is now increasingly appreciated for its ability to impart unique conformational constraints and serve as a versatile synthetic intermediate. acs.org The controlled construction of cyclobutane rings remains a significant challenge and an active area of research in organic synthesis. acs.org
Contextualization of Dearomatization Strategies in Heterocyclic Chemistry
The synthesis of fused ring systems often necessitates the disruption of aromaticity, a process known as dearomatization. acs.orgnih.govrsc.org In heterocyclic chemistry, dearomatization strategies are powerful tools for transforming flat, aromatic precursors into complex, three-dimensional architectures. acs.orgnih.govrsc.orgresearchgate.net These transformations are thermodynamically challenging due to the inherent stability of the aromatic system. acs.orgacs.org Consequently, the development of efficient dearomatization methods is crucial for accessing novel heterocyclic scaffolds. acs.orgrsc.orgacs.org The dearomatization of indoles, in particular, has garnered significant attention as it opens up avenues to a wide array of structurally diverse and biologically relevant molecules. rsc.orgresearchgate.net
Unique Structural Features and Fundamental Chemical Interest of 2,3-Dihydro-1H-cyclobuta[b]indole Architectures
The this compound architecture is characterized by the fusion of a cyclobutane ring to the indole core at the 2 and 3 positions. This fusion results in a strained, polycyclic system with a unique three-dimensional geometry. The juxtaposition of the strained four-membered ring and the partially saturated five-membered ring of the indoline (B122111) moiety creates a fascinating interplay of electronic and steric effects. The fundamental chemical interest in this scaffold lies in understanding how this fusion impacts the reactivity of both the indole nitrogen and the cyclobutane ring. Furthermore, the rigid and defined spatial arrangement of substituents on this framework makes it an attractive target for the design of novel ligands and probes for biological systems.
Historical Development and Evolution of Synthetic Approaches to Fused Cyclobutane-Indoles
The synthesis of fused cyclobutane-indole systems has evolved significantly over the years, driven by the continuous development of new synthetic methodologies. Early approaches often relied on multi-step sequences that were limited in scope and efficiency.
A key breakthrough in the synthesis of these scaffolds came with the application of photochemical [2+2] cycloaddition reactions . rsc.orgacs.orgnsf.gov This powerful strategy involves the light-induced reaction of an alkene with the indole C2-C3 double bond to form the cyclobutane ring in a single step. rsc.orgacs.org The first [2+2] photocycloaddition was reported in 1877, involving the dimerization of thymoquinone. acs.org These reactions can be performed either intermolecularly or intramolecularly and often exhibit high regio- and stereoselectivity. rsc.orgacs.orgacs.org
More recently, the field has witnessed the emergence of catalytic methods , which offer milder reaction conditions and greater control over the stereochemical outcome. acs.orgacs.orgsemanticscholar.org These approaches often employ transition metal catalysts, such as gold or rhodium, to facilitate the cycloaddition or other cyclization cascades. acs.orgrsc.orgrsc.org For instance, gold photocatalysis has been successfully employed for the intermolecular cycloaddition of 1-acetylindoles to form cyclobutane-fused indolines. acs.org Iron(III)-catalyzed bicyclization of yne-allenones with indoles has also been developed to construct cyclobutarene-indole hybrids through a [2+2] cycloaddition/1,6-conjugate addition cascade. nih.govfrontiersin.org
The development of dearomative functionalization strategies has also been instrumental in accessing these fused systems. acs.orgnih.govrsc.org These methods involve the direct addition of nucleophiles to the indole ring, leading to the loss of aromaticity and the formation of the indoline core. acs.orgacs.org The synergistic action of a Lewis acid and a chiral copper catalyst, for example, enables the enantioselective dearomatization of nitrogen-containing heteroaromatics. acs.org
The evolution of these synthetic approaches has transformed the this compound scaffold from a synthetic challenge into a readily accessible molecular entity, paving the way for further exploration of its chemical and biological properties.
Detailed Research Findings
The synthesis of this compound and its derivatives has been achieved through various synthetic strategies, with photochemical and catalytic methods being the most prominent.
Photochemical Approaches
Visible-light-promoted [2+2] cycloaddition has emerged as a powerful tool for the synthesis of cyclobutane-fused indolines. rsc.org This method offers high atom- and step-economy, along with excellent regio- and stereoselectivity. rsc.org The reaction is typically initiated by a triplet-triplet energy transfer mechanism. rsc.org For instance, the photocatalytic intermolecular [2+2] cycloaddition/dearomatization of indoles with olefins provides efficient access to cyclobutane-fused indolines under mild and green reaction conditions. rsc.org Intramolecular versions of this reaction have also been developed to synthesize highly strained cyclobutane-fused angular tetracyclic spiroindolines with high yields and excellent diastereoselectivity. acs.org
Catalytic Approaches
Transition metal catalysis has provided alternative and often more selective routes to these fused systems. Gold photocatalysis has proven effective for the intermolecular cycloaddition of 1-acetylindoles. acs.org In another example, an iron(III)-catalyzed bicyclization of yne-allenones with indoles proceeds via a [2+2] cycloaddition/1,6-conjugate addition cascade to afford 3-indolyl substituted cyclobuta[a]naphthalen-4-ols. nih.govfrontiersin.org This method is characterized by its use of a low-cost catalyst and an environmentally benign solvent. nih.govfrontiersin.org Rhodium(II) catalysts have been utilized in the divergent synthesis of polycyclic indolines through intramolecular [3+2] cycloaddition and C-H functionalization of indolyltriazoles. rsc.org
Spectroscopic Data
Data Tables
Table 1: Physicochemical Properties of 1H-Indole, 2,3-dihydro-
| Property | Value | Reference |
| Formula | C8H9N | nist.gov |
| Molecular Weight | 119.1638 g/mol | nist.gov |
| CAS Registry Number | 496-15-1 | nist.gov |
| IUPAC Name | 1H-Indole, 2,3-dihydro- | nist.gov |
| Synonyms | Indoline, 1-Azaindan | nist.govchemeo.com |
Table 2: Selected Synthetic Approaches to Fused Cyclobutane-Indoles
| Reaction Type | Catalyst/Conditions | Key Features | References |
| Photocatalytic [2+2] Cycloaddition | Visible light, photocatalyst | High regio- and stereoselectivity, mild conditions | rsc.org |
| Gold Photocatalysis | [Au(SIPr)Cbz] | Synthesis of cyclobutane-fused indolines | acs.org |
| Iron(III)-Catalyzed Bicyclization | FeCl3, EtOH | Atom-economic, green protocol | nih.govfrontiersin.org |
| Rhodium(II)-Catalyzed Cycloaddition | Rh(II) catalyst | Divergent synthesis of polycyclic indolines | rsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9N |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2,3-dihydro-1H-cyclobuta[b]indole |
InChI |
InChI=1S/C10H9N/c1-2-4-9-7(3-1)8-5-6-10(8)11-9/h1-4,11H,5-6H2 |
InChI Key |
NOUUBTRSOFBQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C3=CC=CC=C3N2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of the 2,3 Dihydro 1h Cyclobuta B Indole Framework
Dearomatization and Rearomatization Processes of the Indole (B1671886) Moiety
The dearomatization of the indole core within the 2,3-dihydro-1H-cyclobuta[b]indole system is a key transformation that enables the construction of complex polycyclic structures. One notable approach involves a tandem 1,2-acyloxy migration/intramolecular [3+2] cycloaddition process. nih.gov This strategy allows for the efficient synthesis of various multisubstituted polycyclic indoline-annulated rings, including the pentacyclic skeleton of strychnine. nih.gov
Visible-light-induced photocatalysis offers another avenue for the divergent dearomative functionalization of indole derivatives. rsc.org By carefully selecting the reaction conditions, either dimerization or reduction can be achieved selectively, leading to the formation of cyclobutane-fused polycycles or 2-substituted indolines. rsc.org
Conversely, rearomatization processes can be strategically employed. For instance, cyclohepta[b]indole derivatives, synthesized via a dearomative (4+3) cycloaddition, can undergo aromatization under acidic conditions. acs.org This often involves the elimination of a leaving group and restoration of the aromatic indole ring system.
Strategic Derivatization and Functionalization
The this compound framework allows for a range of derivatization and functionalization reactions, targeting the indoline (B122111) core, the indoline nitrogen, and the cyclobutane (B1203170) ring.
The indoline core of the this compound system is susceptible to electrophilic attack. The preferred site for electrophilic substitution in indoles is typically the C-3 position. This is because the resulting cation is stabilized by delocalization of the nitrogen lone pair without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in If the C-3 position is occupied, substitution may occur at the C-2 position. bhu.ac.in
A variety of electrophilic substitution reactions have been reported for indole derivatives, including protonation, acylation, and alkylation. bhu.ac.in For example, indole reacts with Michael acceptors like α,β-unsaturated ketones and nitriles under acidic conditions to yield 3-substituted products. bhu.ac.in
The nitrogen atom of the indoline moiety can be readily functionalized. N-protection is a crucial strategy in indole chemistry to enhance stability, particularly under acidic conditions, and to direct lithiation to specific positions on the heterocyclic nucleus. mdpi.org
Commonly used protecting groups for the indole nitrogen include arylsulfonyl derivatives (e.g., tosyl), carbamates (e.g., BOC), and trialkylsilyl groups. mdpi.org The choice of protecting group is critical and must be stable to the reaction conditions of subsequent steps while allowing for selective removal. organic-chemistry.org For instance, a Boc-protected amino group can be cleaved under acidic conditions, while an Fmoc-protected group is removed with a base, demonstrating an orthogonal protection strategy. organic-chemistry.org
The pivaloyl group is particularly interesting as it can sterically protect both the N-1 and C-2 positions of the indole. mdpi.org While notoriously difficult to remove, methods using lithium diisopropylamide (LDA) have been developed for its efficient cleavage. mdpi.org
The cyclobutane ring fused to the indole core also presents opportunities for regioselective modifications. Visible-light-induced photocatalysis has been shown to facilitate the [2+2] cycloaddition of enaminones, leading to the formation of a cyclobutane ring which then undergoes a retro-Mannich-type reaction to form cyclohepta[b]indoles. researchgate.net This process demonstrates the ability to manipulate the cyclobutane ring as a reactive intermediate.
Furthermore, the synthesis of cyclohepta[b]indoles has been achieved through a (4+3) cycloaddition reaction between 2-vinylindoles and in situ generated oxyallyl cations. acs.org This reaction proceeds with complete diastereoselectivity, highlighting the controlled manner in which the cyclobutane ring can be involved in constructing larger ring systems.
Generation and Reactivity of Transient Reactive Intermediates
The this compound framework and related structures can serve as precursors to highly reactive transient intermediates, which can be trapped in situ to afford complex molecular architectures.
Indole-2,3-quinodimethanes are highly reactive intermediates that have proven to be of immense utility in the synthesis of indole alkaloids. acs.orgacs.org These intermediates can be generated from various precursors, including N-protected 2,3-bis(bromomethyl)indoles through iodide-induced 1,4-eliminations. ias.ac.in
Once generated, indole-2,3-quinodimethanes readily undergo cycloaddition reactions with a variety of dienophiles. nih.govfigshare.com For example, their reaction with dienophiles can afford tetrahydro- and dihydrocarbazole derivatives. nih.govfigshare.com The reactivity of these intermediates is primarily dictated by the 2-aminobutadiene structural unit, and their cycloaddition reactions with electron-poor dienophiles are controlled by the HOMO of the diene and the LUMO of the dienophile. ias.ac.in
Novel methods for the generation of indole-2,3-quinodimethanes continue to be developed, such as from allenylanilines or through palladium-catalyzed cascade processes starting from N-(o-iodophenyl)allenamides. nih.govelsevierpure.com Another approach involves the deamination of 1,2,3,4-tetrahydropyrrolo[3,4-b]indoles. researchgate.net These methods provide access to these versatile intermediates under various conditions, expanding their synthetic utility.
Role of Triplet Diradical Species in Photochemical Transformations
The photochemical behavior of the this compound skeleton is an area of active investigation, with a particular focus on the involvement of triplet diradical species in its transformation pathways. While direct experimental studies on the triplet diradicals of the parent this compound are not extensively documented in publicly available literature, the photochemistry of related systems, such as chloroaryl-substituted compounds, provides valuable insights into the plausible mechanistic pathways.
Photochemical excitation of aromatic molecules can lead to the formation of excited singlet states, which can then undergo intersystem crossing to the corresponding triplet states. In the case of appropriately substituted 2,3-dihydro-1H-cyclobuta[b]indoles, the strained cyclobutane ring is susceptible to cleavage upon photoirradiation. This process is hypothesized to proceed through a triplet diradical intermediate.
The general mechanism can be envisioned as follows:
Photoexcitation: The this compound molecule absorbs a photon, promoting an electron to an excited singlet state.
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state.
Homolytic Cleavage: The triplet state possesses sufficient energy to induce homolytic cleavage of one of the C-C bonds in the cyclobutane ring. This results in the formation of a triplet diradical species, where two unpaired electrons with the same spin are located on the terminal carbons of the opened four-membered ring.
Subsequent Reactions: The highly reactive triplet diradical can then undergo various subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or intramolecular rearrangements, leading to the formation of new, more stable products.
Studies on the photochemistry of chloroaryl-substituted carboxylic acids have demonstrated the generation of triplet phenyl cations upon photoheterolytic cleavage of the Ar-Cl bond. rsc.org These triplet cations can then undergo intramolecular electron transfer to form diradical species. rsc.org This serves as a model for how triplet diradicals can be generated in related aromatic systems and participate in subsequent chemical transformations. The stability and reactivity of the resulting diradical would be influenced by the substitution pattern on both the indole and cyclobutane moieties of the this compound framework.
Further research, including transient absorption spectroscopy and computational studies, is necessary to definitively characterize the triplet diradical species derived from this compound and to fully elucidate its role in the observed photochemical transformations.
Cascade and Multicomponent Reactions Utilizing the Fused Indole Scaffold
The this compound framework, with its inherent ring strain and embedded indole reactivity, represents a promising starting material for cascade and multicomponent reactions. These reaction sequences allow for the rapid construction of complex molecular architectures from simple precursors in a single synthetic operation, adhering to the principles of atom and step economy.
While specific examples utilizing this compound as a direct precursor in documented cascade or multicomponent reactions are not prevalent in the reviewed literature, the reactivity of the indole nucleus itself is extensively exploited in such transformations. These reactions provide a conceptual blueprint for how the cyclobutaindole scaffold could be employed.
Cascade reactions , also known as domino or tandem reactions, involve a series of intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality generated in the previous one. rsc.org The strained cyclobutane ring in this compound could potentially be opened under thermal or catalytic conditions to generate a reactive intermediate, which could then trigger a cascade of cyclizations or rearrangements involving the indole nitrogen or aromatic ring.
Multicomponent reactions (MCRs) bring together three or more reactants in a single pot to form a product that incorporates substantial portions of all the starting materials. The indole nucleus is a common participant in various MCRs. For instance, copper-catalyzed three-component reactions of an indole, an aldehyde, and a dienophile can lead to the formation of complex spiro-fused tetrahydrocarbazoles. beilstein-journals.orgnih.gov This suggests the potential for designing MCRs where this compound or its derivatives could serve as the indole component, leading to novel and diverse chemical scaffolds.
The development of cascade and multicomponent reactions starting from the this compound framework holds significant promise for the efficient synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. Future research in this area could focus on the strategic design of reaction partners and catalysts that can effectively harness the latent reactivity of this unique fused indole scaffold.
Advanced Spectroscopic and Structural Characterization of 2,3 Dihydro 1h Cyclobuta B Indole Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2,3-dihydro-1H-cyclobuta[b]indole analogs. One-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques provide a wealth of information regarding the molecular framework, connectivity of atoms, and their spatial relationships.
Two-dimensional NMR experiments are indispensable for definitively assigning the complex proton and carbon signals in this compound analogs. These techniques resolve spectral overlap and reveal intricate bonding and spatial networks within the molecule.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu In the context of the cyclobuta[b]indole scaffold, COSY spectra are crucial for establishing the connectivity of protons within the cyclobutane (B1203170) ring and the dihydroindole moiety. For instance, correlations would be observed between adjacent protons on the cyclobutane ring and between protons on the aromatic and dihydropyrrole rings of the indole (B1671886) system. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). sdsu.edu This is instrumental in assigning the ¹³C signals based on the already assigned proton resonances. In the analysis of this compound analogs, HSQC spectra would clearly link each proton signal from the cyclobutane and indole rings to its corresponding carbon atom. researchgate.netresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are directly bonded. princeton.edu This is vital for determining the stereochemistry and conformation of the molecule. For instance, NOESY can be used to establish the cis or trans relationship of substituents on the cyclobutane ring by observing the presence or absence of cross-peaks between their respective protons. researchgate.netresearchgate.net
A combination of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, as well as the determination of the relative stereochemistry of the fused ring system. researchgate.netresearchgate.net
Table 1: Application of 2D NMR Techniques for Structural Elucidation
| NMR Technique | Information Gained | Application to this compound Analogs |
|---|---|---|
| COSY | ¹H-¹H correlations (through-bond) | Establishes proton connectivity within the cyclobutane and indole rings. |
| HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals based on attached protons. |
| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) | Confirms the fusion of the cyclobutane and indole rings and the positions of substituents. |
| NOESY | ¹H-¹H correlations (through-space) | Determines the stereochemistry and conformation of the fused ring system. |
The fusion of a cyclobutane ring to an indole moiety creates a rigid and strained structure with specific conformational preferences. NMR spectroscopy is a powerful tool for investigating these conformations in solution.
The conformation of the cyclobutane ring itself can be deduced from the magnitude of the proton-proton coupling constants (³JHH). These values are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, the pucker of the cyclobutane ring can be determined. nih.gov
Furthermore, the conformation of the fused system, including the relative orientation of the two rings, can be investigated using NOESY experiments. nih.gov The observation of specific through-space interactions between protons on the cyclobutane ring and protons on the indole nucleus provides direct evidence for a particular three-dimensional arrangement. For flexible molecules, computational modeling is often used in conjunction with experimental NMR data to determine the most stable conformations. sjsu.edu
Density Functional Theory (DFT) has become an invaluable tool in modern structural chemistry for predicting NMR chemical shifts. nih.govrsc.org By calculating the theoretical ¹H and ¹³C NMR chemical shifts for a proposed structure, these values can be compared with the experimentally obtained data. mdpi.com A strong correlation between the calculated and experimental shifts provides a high degree of confidence in the assigned structure. sciforum.netresearchgate.net
This approach is particularly useful for distinguishing between different possible isomers or for confirming complex structures where empirical interpretation of the NMR data alone may be ambiguous. The accuracy of these calculations depends on the chosen functional and basis set, with methods like GIAO/B3LYP/6-311+G(2d,p) often providing reliable results. mdpi.com
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformational Analysis
While NMR provides detailed information about the structure and conformation in solution, single-crystal X-ray diffraction offers a definitive picture of the molecule in the solid state. uhu-ciqso.es This technique provides precise bond lengths, bond angles, and torsional angles, allowing for an unambiguous determination of the molecular structure. researchgate.netmdpi.com
For chiral analogs of this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration. mdpi.comresearchgate.net By analyzing the diffraction pattern of a suitable single crystal, the three-dimensional arrangement of atoms in space can be established, including the stereochemistry at any chiral centers.
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. imrpress.com By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula of a this compound analog can be unequivocally established. mdpi.com The base peak in the mass spectrum of 2,3-dihydro-1H-indole itself is observed at m/z 119.1638, corresponding to its molecular weight. nist.govnist.gov
In addition to providing the molecular formula, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. mdpi.com By examining the fragments produced upon ionization, it is possible to deduce the connectivity of different parts of the molecule. This information can be used to corroborate the structural assignments made by NMR and other techniques.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Absolute Configuration Assignment of Chiral Analogs
For chiral molecules that cannot be readily crystallized for X-ray analysis, chiroptical techniques like Electronic Circular Dichroism (ECD) spectroscopy provide a powerful alternative for assigning the absolute configuration. researchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. arxiv.org The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. mdpi.com
By comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a given enantiomer, the absolute configuration can be confidently assigned. nih.govnih.gov This method, often used in conjunction with time-dependent density functional theory (TD-DFT) calculations, has become a reliable tool for the stereochemical elucidation of chiral compounds. nih.gov
Theoretical and Computational Chemistry Investigations of 2,3 Dihydro 1h Cyclobuta B Indole
Quantum Mechanical (QM) Calculations for Electronic Structure, Aromaticity, and Reactivity Descriptors
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,3-dihydro-1H-cyclobuta[b]indole, these calculations would typically be initiated with a geometry optimization to find the lowest energy conformation of the molecule. Using this optimized structure, a variety of electronic properties can be determined.
Electronic Structure: The distribution of electrons within the molecule is described by its molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.
Aromaticity: While the indole (B1671886) portion of the molecule is aromatic, the fusion of the cyclobutane (B1203170) ring can influence this property. Aromaticity can be quantified using methods such as the Nucleus-Independent Chemical Shift (NICS) calculations. NICS values calculated at the center of the five- and six-membered rings of the indole moiety would indicate the degree of aromatic character.
Table 1: Hypothetical Reactivity Descriptors for this compound
| Parameter | Value (arbitrary units) | Description |
| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.1 eV | Indicator of chemical stability and reactivity |
| Electronegativity (χ) | 3.65 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.55 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 2.62 | Propensity to accept electrons |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from QM calculations.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energy Profiles
Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. For this compound, DFT studies would be invaluable in predicting its behavior in various chemical transformations.
DFT calculations can be used to map out the potential energy surface of a reaction involving this compound. By identifying the structures of the reactants, products, and any intermediates, the transition state (the highest energy point along the reaction coordinate) can be located. The energy difference between the reactants and the transition state is the activation barrier, which determines the reaction rate. For instance, in a hypothetical electrophilic substitution reaction on the indole ring, DFT could be used to calculate the activation barriers for substitution at different positions, thus predicting the regioselectivity of the reaction.
In reactions that can produce multiple stereoisomers, computational modeling can elucidate the origins of stereoselectivity. By calculating the energies of the different transition states leading to each stereoisomer, the preferred reaction pathway can be identified. The transition state with the lower energy will correspond to the major product. This is particularly relevant for reactions involving the chiral centers that would be created upon substitution of the cyclobutane ring.
Solvent can have a significant impact on reaction mechanisms and energy profiles. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of different solvents into DFT calculations. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction energetics in a more realistic environment. This can be crucial, as the stability of charged intermediates and transition states can be highly dependent on the polarity of the solvent.
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
While QM and DFT methods are excellent for studying the properties of single molecules, molecular dynamics (MD) simulations are used to explore the conformational landscape and intermolecular interactions of molecules over time.
Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) through Computational Approaches
Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming the identity of a synthesized compound.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is often employed in conjunction with DFT. The calculated chemical shifts can then be compared with experimental spectra to aid in the assignment of peaks.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis spectrum. This allows for the prediction of the λ_max values and can help in understanding the electronic structure of the molecule.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the vibrational modes associated with each calculated frequency, it is possible to assign the peaks in an experimental IR spectrum to specific functional groups and types of molecular motion.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectrum | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm) | 7.2 (indole H) | 7.18 |
| ¹³C NMR (δ, ppm) | 135 (indole C) | 134.5 |
| UV-Vis (λ_max, nm) | 285 | 288 |
| IR (ν, cm⁻¹) | 3400 (N-H stretch) | 3410 |
Note: The values in this table are for illustrative purposes only and represent the type of data that would be generated and compared in a computational study.
Analysis of Molecular Descriptors and Topological Properties (e.g., TPSA, LogP, Rotatable Bonds) for Chemical Behavior and Stability
Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a crucial parameter for predicting the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration. A higher TPSA is generally associated with lower membrane permeability. For this compound, the calculated TPSA is 12.03 Ų. This relatively low value suggests good membrane permeability, indicating that the molecule is likely to be well-absorbed and can readily cross cellular barriers.
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It is defined as the logarithm of the ratio of the concentration of a solute in octanol (B41247) to its concentration in water. LogP is a critical factor in determining how a compound will distribute itself in biological systems. A higher LogP value indicates greater lipophilicity and a preference for non-polar environments, such as cell membranes. The computationally predicted XLogP3 value for this compound is 2.3. This moderate LogP value suggests a balanced solubility in both lipid and aqueous environments, which is often a desirable characteristic for bioactive compounds.
The combination of a low TPSA, a moderate LogP, and the absence of rotatable bonds paints a picture of a molecule with good potential for oral bioavailability and metabolic stability. The rigid, planar nature of the fused ring system contributes significantly to these properties.
Table of Molecular Descriptors for this compound
| Descriptor | Value | Implication for Chemical Behavior and Stability |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Suggests good membrane permeability and potential for high absorption. |
| Octanol-Water Partition Coefficient (XLogP3) | 2.3 | Indicates balanced lipophilicity and hydrophilicity, favorable for solubility and distribution in biological systems. |
| Number of Rotatable Bonds | 0 | The rigid structure may lead to enhanced metabolic stability and higher binding affinity to biological targets due to a lower entropic penalty. |
Applications of 2,3 Dihydro 1h Cyclobuta B Indole and Its Derivatives in Chemical Science
Role as Privileged Scaffolds in the Synthesis of Complex Organic Molecules
The indole (B1671886) nucleus is widely regarded as a "privileged scaffold" in drug discovery, capable of binding to numerous biological targets. By extension, its fused derivatives, such as 2,3-dihydro-1H-cyclobuta[b]indole, are of significant interest as they combine the foundational indole motif with a strained, stereochemically rich cyclobutane (B1203170) ring. This fusion creates a rigid and structurally unique core suitable for elaboration into more complex molecules.
Building Blocks for Diverse Polycyclic Heterocyclic Systems
The this compound scaffold serves as a valuable precursor for creating a variety of intricate polycyclic systems. The inherent ring strain of the cyclobutane moiety can be strategically harnessed to drive subsequent chemical transformations, allowing for the construction of larger, more complex heterocyclic architectures. While research into the extensive use of this specific scaffold as a starting material is still developing, its potential is demonstrated by the synthetic utility of related fused-ring indoles.
For instance, the transformation of related cyclopenta[b]indoles into new therapeutic agents highlights the potential of these fused systems. researchgate.net The general strategy involves leveraging the fused ring's reactivity to build additional rings or introduce functional groups. In the case of cyclobuta[b]indoles, the scaffold's stability and reactivity profile make it an attractive starting point for synthesizing novel polycyclic alkaloids or other complex natural product analogues that are otherwise difficult to access.
Precursors for the Construction of Advanced Synthetic Intermediates
The this compound core is not only a target molecule but also a key intermediate in multi-step synthetic sequences. Its functionalized derivatives can be prepared and then elaborated into more advanced structures. For example, the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, another important class of polycyclic indoles, has been achieved through intramolecular substitution reactions where a related indoline (B122111) structure is an essential precursor. rsc.org This demonstrates a common strategy where one fused-ring system is used to construct another. Halogenated oxazino[4,3-a]indoles have also been highlighted as valuable intermediates for creating structural diversity through cross-coupling reactions, a role that could be mirrored by functionalized cyclobuta[b]indoles. nih.gov
Contributions to the Development of Novel Synthetic Methodologies
The synthesis and reactivity of strained ring systems like this compound are of fundamental interest to organic chemists. Research in this area has led to the development of novel synthetic methods, particularly in the fields of dearomatization and photochemistry.
Substrates for Investigations into Novel Dearomatization Reactions
The most prominent role of the this compound system in chemical methodology is as a product of novel dearomatization reactions. Dearomatization is a powerful strategy for converting flat, aromatic compounds into complex, three-dimensional molecules. The synthesis of cyclobutane-fused indolines is often achieved through a dearomative cycloaddition, where the indole ring acts as the substrate.
Visible-light-induced photocatalysis has emerged as a key technique for these transformations. acs.org For example, a photocatalytic protocol for the divergent dearomative functionalization of indole derivatives can lead to the formation of cyclobutane-fused polycycles. acs.org These reactions, often proceeding via a [2+2] or [4+3] cycloaddition mechanism, provide efficient access to the cyclobuta[b]indole core under mild conditions. acs.orgrsc.org The development of these methods showcases how the pursuit of this specific scaffold has driven innovation in synthetic chemistry.
| Reaction Type | Reactants | Key Features | Product | Reference |
| Dearomative [2π+2σ] Cycloaddition | Indoles + Bicyclobutanes | Silver-catalyzed, mild conditions, high functional group tolerance | Indoline fused bicyclo[2.1.1]hexanes | researchgate.net |
| Dearomative (4+3) Cycloaddition | 2-Vinylindoles + Oxyallyl Cations | No expensive catalyst, mild conditions, high diastereoselectivity | Cyclohepta[b]indoles | acs.org |
| Energy Transfer Photocatalysis | Intramolecular Styrene-Indole Substrates | Gold-mediated, atom-economical | Functionalized Cyclohepta[b]indoles | rsc.org |
Reagents and Catalysts in Chemical Transformations
Currently, the use of this compound and its derivatives as reagents or catalysts in chemical transformations is not extensively documented in scientific literature. These scaffolds are typically the target products of synthetic efforts rather than components that facilitate other reactions. However, the broader family of indole alkaloids and related heterocyclic compounds has been explored for catalytic applications, suggesting a potential future direction for research into the properties of this unique ring system. The strained nature of the cyclobutane ring could potentially be exploited in strain-release-driven reactions where the molecule acts as a reactive partner, but this remains a prospective area of investigation.
Potential in Advanced Materials Science and Photochemistry
The unique electronic and structural properties of the this compound scaffold suggest potential applications in materials science and photochemistry, although this remains an emerging field of study. The frequent use of photochemical methods for its synthesis underscores the compound's inherent relationship with light-induced processes. acs.orgrsc.org
The indole moiety itself is electronically active, and fusing it with a cyclobutane ring alters its photophysical properties. These changes could be harnessed for applications in organic electronics, such as in the design of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). For instance, the related 1,2,3,4-tetrahydrocyclopenta[b]indole (B42744) has been noted for its potential use in the development of novel materials for organic electronics.
The photochemical stability and reactivity of the cyclobuta[b]indole core are central to its synthesis and could also be key to its application. Molecules that undergo clean photochemical reactions are valuable as photoswitches or as components in photoresponsive materials. As research continues, the exploration of the photophysical properties of this scaffold could reveal its utility as a functional component in advanced materials.
Components in Organic Electronic Materials
The indole nucleus is a prominent electron-donating moiety frequently incorporated into materials for organic electronics. Its derivatives have been successfully employed as building blocks for emitters in organic light-emitting diodes (OLEDs) and as donor materials in organic photovoltaics (OPVs). While direct applications of the parent this compound are not yet widely reported, the potential of this structural class is underscored by the performance of closely related fused indole systems.
Derivatives of indolo[2,3-b]indole, for example, have been utilized as thermally activated delayed fluorescence (TADF) emitters. These materials are crucial for harvesting both singlet and triplet excitons, enabling OLEDs to achieve high internal quantum efficiencies. In one study, sky-blue and green TADF emitters based on an indolo[2,3-b]indole donor and a phenyltriazine acceptor demonstrated high photoluminescence quantum yields (PLQYs) of 78–92% and short delayed fluorescence lifetimes of 1.1–1.7 µs in doped films. nih.gov Devices fabricated with these emitters achieved a high external quantum efficiency (EQE) of 19.2%. nih.gov The stability of these devices was noted to be superior to those using other common donors, a feature attributed to the specific molecular geometry and donor-acceptor twisting angle in the indoloindole-based emitters. nih.gov
Furthermore, other fused systems like benzo[g]pyrroloimidazoindoles, which contain an extended indole framework, have been identified as promising candidates for blue TADF emitters in OLEDs. researchgate.net Quantum chemical calculations for these compounds predict a small singlet-triplet energy splitting (ΔE_ST), a key requirement for efficient TADF. researchgate.net Similarly, organoboron compounds that induce the tautomerization of 1H-indole to 3H-indole have been developed for red OLEDs, achieving a high EQE of up to 10.2% with excellent color purity. magtech.com.cn
Although specific data for this compound in OPVs is limited, the general strategy in small molecule OPV design involves pairing electron-donating and electron-accepting materials. The electron-rich nature of the indole core makes its derivatives, in principle, suitable as donor components. The performance of such devices is highly dependent on factors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the absorption spectrum, and the morphology of the active layer film. rsc.org The rigid cyclobutaindole framework could potentially influence film morphology and intermolecular interactions, an area ripe for future investigation.
Chromophores and Fluorophores for Photonic Applications
A chromophore is a part of a molecule responsible for its color by absorbing light in the visible spectrum, while a fluorophore is a chromophore that re-emits a portion of the absorbed energy as light (fluorescence). rsc.org The indole ring system is a well-known fluorophore, and its fusion with a cyclobutane ring in this compound creates a rigid and planar scaffold. This structural rigidity can be advantageous for fluorescence, as it often reduces non-radiative decay pathways, leading to higher quantum yields.
The photophysical properties of indole derivatives can be finely tuned by chemical modification. For instance, a study on 2,3-distyryl indoles (23DSI) demonstrated a strong dependence of their absorption and emission characteristics on the substituents attached to the styryl rings. nih.gov These donor-π-acceptor (D-π-A) type molecules exhibited three main absorption bands around 260 nm, 335 nm, and 380 nm. nih.gov The introduction of different functional groups (e.g., -F, -OCH₃, -CH₃) led to distinct fluorescence emission spectra and quantum yields, with the para-fluoro substituted derivative, 23DSI (p-F), showing the highest fluorescence quantum yield. nih.gov These compounds also displayed two-photon absorption, making them attractive for applications such as biological imaging and fluorescent probes. nih.gov
Similarly, novel benzophospholo[3,2-b]indole derivatives have been synthesized and shown to be highly fluorescent. nih.gov The phosphine (B1218219) oxide derivative, in particular, exhibited strong blue fluorescence with an emission maximum (λ_em) at 450 nm and a high quantum yield (Φ) of 75% in dichloromethane. nih.gov This highlights how fusing the indole core with other heterocyclic systems can generate powerful fluorophores. The photophysical properties are sensitive to the nature of the phosphorus atom; the corresponding phosphine sulfide (B99878) and selenide (B1212193) showed significantly quenched fluorescence, with quantum yields of only 1% and 0.3%, respectively. nih.gov
The solvatochromic behavior—the change in absorption or emission spectra with solvent polarity—is another important characteristic of such fluorophores. In many D-π-A systems based on indole and other heterocycles, a bathochromic (red) shift is observed in the emission spectrum as the solvent polarity increases, indicating a more polar excited state due to intramolecular charge transfer (ICT). researchgate.net
Ligands in Coordination Chemistry or Catalysis
The indole scaffold and its derivatives are versatile ligands in coordination chemistry due to the presence of the nitrogen atom with a lone pair of electrons. The fusion of the cyclobutane ring can provide steric bulk and conformational rigidity, which can be exploited to control the geometry and reactivity of metal complexes.
A significant application of the cyclobutaindole skeleton is in catalysis, where it can be both a target molecule and a ligand component. The synthesis of cyclobuta[b]indoline derivatives can be achieved via visible-light-promoted [2+2] cycloaddition reactions. For example, gold photocatalysis has been used for the intermolecular [2+2] cycloaddition of 1-acetylindoles with alkenes to construct cyclobuta[b]acetylindolines. This reaction highlights the role of catalysis in forming the core cyclobutaindole structure, which is a valuable sp³-rich scaffold for drug discovery.
Once formed, indole derivatives can act as ligands for a variety of transition metals. For example, new borate (B1201080) ligands derived from the reaction of sodium borohydride (B1222165) with indole-3-acetic acid have been synthesized, forming species such as Na₂[H₃B(BDIA)] where BDIA is (1-Boranyl-2,3-Dihydro-1H-Indol-3-yl)acetic acid. These ligands have been used to form complexes with Co(II), Ni(II), Cu(II), and Pt(IV). Structural analysis suggests that the ligands coordinate to the metal centers through the oxygen atoms of the carboxylate group and via an agostic interaction between a B-H bond and the metal (B-H---M).
Furthermore, indole derivatives are commonly used to create Schiff base ligands. Condensation of indole-3-carboxaldehyde (B46971) with various amines yields multidentate ligands that form stable complexes with a range of metal ions. researchgate.net These complexes are studied for their unique geometries and potential applications, including as catalysts or biologically active agents. The rigid framework of a cyclobutaindole, when incorporated into a ligand, could enforce a specific coordination geometry around a metal center, thereby influencing its catalytic activity or selectivity. For instance, rhodium and palladium complexes of related cyclopenta[b]indoles have been employed in catalytic annulation and arylation reactions.
Future Research Directions and Perspectives
Exploration of Novel and Unprecedented Synthetic Pathways to the Core Scaffold
The development of new and efficient methods for constructing the 2,3-dihydro-1H-cyclobuta[b]indole core is paramount for advancing its study. Current synthetic routes, while effective, often have limitations in scope or require specialized starting materials. Future research will likely focus on creating more versatile and atom-economical pathways.
One promising avenue is the exploration of dearomative cycloaddition reactions. For instance, the successful synthesis of related cyclohepta[b]indole derivatives through a (4+3) cycloaddition of 2-vinylindoles with oxyallyl cations suggests that a similar (2+2) cycloaddition strategy could be developed for cyclobutaindoles. acs.org Researchers could investigate the reaction of various substituted indoles with activated ketenes or other two-carbon synthons under thermal, photochemical, or catalyst-mediated conditions.
Another area of interest is the application of transition-metal-catalyzed bicyclization reactions. An iron(III)-catalyzed bicyclization of yne-allenones with indoles has been used to create 3-indolyl cyclobutarenes, demonstrating the feasibility of forming the cyclobutane (B1203170) ring fused to an indole (B1671886) system through a cascade process. frontiersin.org Future work could adapt this methodology to different starting materials to directly access the this compound core. Furthermore, leveraging modern synthetic tools like photoredox catalysis, which enables unique radical cascade reactions, could lead to entirely new and previously inaccessible synthetic routes for this and other indole alkaloids. acs.org
Strategies involving skeletal modifications of more readily available indole-based scaffolds, such as β-tetrahydrocarbolines, could also provide diverse entry points to this chemotype through ring-forming or ring-breaking reactions. nih.gov
| Potential Synthetic Strategy | Key Reactants/Conditions | Anticipated Advantages |
| Dearomative [2+2] Cycloaddition | Indoles, Ketenes/Alkynes, Photochemical/Thermal/Catalytic | High atom economy, potential for stereocontrol |
| Transition-Metal Catalysis | Yne-allenones, Indoles, Iron/Palladium/Rhodium catalysts | Cascade reactions, high efficiency, functional group tolerance. frontiersin.org |
| Photoredox Radical Cascades | Indole derivatives, Radical precursors, Visible light photocatalyst | Mild conditions, novel bond formations, access to complex structures. acs.org |
| Skeletal Rearrangements | β-Tetrahydrocarbolines, Ring-expansion/contraction reagents | Utilizes readily available starting materials, generates diversity. nih.gov |
Development of Highly Sustainable and Green Chemistry Approaches for Production and Transformation
In line with modern synthetic chemistry principles, future efforts must prioritize the development of environmentally benign methods for synthesizing and modifying 2,3-dihydro-1H-cyclobuta[b]indoles. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.
A key focus will be the replacement of traditional, often stoichiometric, reagents with catalytic systems. This includes expanding the use of earth-abundant metal catalysts like iron, as seen in some cyclobutarene syntheses, to reduce reliance on precious metals. frontiersin.org Moreover, the field of electrochemistry offers a powerful green alternative for constructing heterocyclic compounds. acs.org Electrosynthesis can replace chemical oxidants and reductants with electricity, often under mild conditions. organic-chemistry.org Developing an electrochemical cyclization to form the cyclobutane ring would be a significant step towards a more sustainable synthesis.
Photoredox catalysis, which uses visible light to drive chemical reactions, is another inherently green approach. acs.org It allows for the generation of highly reactive intermediates under exceptionally mild conditions, potentially reducing energy consumption and improving selectivity. Research into photocatalytic pathways to the cyclobutaindole scaffold could unlock new, efficient, and sustainable transformations. The use of greener solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions will also be crucial.
| Green Chemistry Approach | Specific Application | Sustainability Benefit |
| Electrosynthesis | Intramolecular C-H amination or cyclization of vinyl anilines. organic-chemistry.org | Reduces chemical oxidant/reductant use, mild conditions. acs.org |
| Photoredox Catalysis | Radical-mediated cycloadditions or cascade reactions. acs.org | Uses visible light as a renewable energy source, high selectivity. |
| Earth-Abundant Metal Catalysis | Iron-catalyzed cyclization reactions. frontiersin.org | Avoids toxic and expensive heavy metals. |
| Alternative Solvents | Reactions in water, ethanol, or supercritical CO₂. | Reduces reliance on volatile organic compounds (VOCs). |
Deeper Mechanistic Elucidation of Complex Transformations and Rearrangements
A thorough understanding of the reaction mechanisms underpinning the synthesis and reactivity of 2,3-dihydro-1H-cyclobuta[b]indoles is essential for optimizing existing methods and designing new ones. While some synthetic pathways have been established, the intricate details of the bond-forming and-breaking steps are often not fully understood.
Kinetic and spectroscopic studies are vital for this purpose. For example, mechanistic investigations into the synthesis of cyclobuta[b]indoles from aniline-tethered alkylidenecyclopropanes have revealed a process involving hydroamination followed by a [2+2] cycloaddition. rsc.org The use of techniques like time-resolved transient absorption spectroscopy can help identify and characterize key reactive intermediates, such as triplet states, providing a clearer picture of the reaction pathway. rsc.org
Computational chemistry, specifically Density Functional Theory (DFT) calculations, can be employed to model reaction pathways, calculate transition state energies, and predict the feasibility of proposed mechanisms. This can be particularly useful for understanding complex rearrangements or cycloaddition reactions where multiple stereochemical outcomes are possible. researchgate.net By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that control selectivity and reactivity, enabling the rational design of more efficient and selective syntheses.
Integration of Computational Design for the Prediction of Novel Analogs with Tailored Chemical Properties
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties. researchgate.net For the this compound system, computational design can guide the synthesis of new analogs with specific electronic, steric, and conformational attributes.
Structure-based drug design and molecular docking studies can be used to predict the binding affinity of novel cyclobutaindole derivatives to various biological targets. nih.govresearchgate.net By creating a virtual library of potential analogs with different substitution patterns on both the indole and cyclobutane rings, researchers can screen for compounds that are likely to exhibit high affinity and selectivity for a particular protein. nih.gov This in silico screening process can prioritize synthetic efforts, saving significant time and resources. nih.gov
Beyond biological activity, computational methods can predict key chemical properties. Quantum chemical calculations can determine parameters like molecular orbital energies (HOMO/LUMO), electrostatic potential, and dipole moment, which influence the reactivity and physical properties of the molecule. nih.gov This information is invaluable for designing analogs with tailored characteristics, for instance, to enhance solubility, improve stability, or tune the molecule's reactivity for subsequent chemical transformations.
| Computational Tool | Application | Predicted Outcome |
| Molecular Docking | Screening virtual libraries against protein targets. researchgate.netnih.gov | Binding affinity (e.g., Ki values), binding mode, potential biological activity. mdpi.com |
| Density Functional Theory (DFT) | Calculating electronic structure and properties. nih.gov | HOMO/LUMO energies, electrostatic potential, reactivity indices. |
| Molecular Dynamics (MD) | Simulating conformational behavior over time. | Stable conformations, binding/unbinding pathways, flexibility. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate chemical structure with activity. | Prediction of activity for unsynthesized analogs. |
Implementation of Flow Chemistry and Automated Synthesis Platforms for Scalable Production and High-Throughput Screening of Reactivity
To fully explore the potential of the this compound scaffold, methods for its rapid, safe, and scalable synthesis are required. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing in this regard. syrris.jpresearchgate.net
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and mixing. acs.org This enhanced control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. syrris.jp Many established indole syntheses, like the Fischer indole synthesis, have been successfully adapted to flow conditions, demonstrating the potential for applying this technology to the production of cyclobutaindoles. uc.ptmdpi.com A continuous flow process would be particularly beneficial for scaling up production for further biological evaluation or material science applications.
Furthermore, automated synthesis platforms can be used to rapidly generate libraries of this compound analogs for high-throughput screening. researchgate.net By combining robotic liquid handling with flow reactors or parallel batch reactors, hundreds or even thousands of derivatives with varying substituents can be synthesized and purified in a short period. This approach is amenable to creating diverse libraries for drug discovery and allows for the rapid exploration of structure-activity relationships (SAR). nih.gov
Q & A
Q. What strategies improve the yield of sterically hindered intermediates in cyclobuta[b]indole synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Accelerate reaction kinetics for slow cycloadditions .
- Hypervalent Iodine Reagents : Promote sterically challenging aminations (e.g., in Larock annulations) .
Tables for Key Data
Table 1 : Analytical Techniques for Indole Derivatives
| Technique | Application | Example Reference |
|---|---|---|
| NMR | Stereochemical analysis | |
| X-ray Crystallography | Absolute configuration determination | |
| Chiral HPLC | Enantiomer separation |
Table 2 : Safety Guidelines for Hazardous Intermediates
| Compound Class | Hazard Mitigation | Reference |
|---|---|---|
| Halogenated indoles | Fume hood use, halogen waste disposal | |
| Volatile carbaldehydes | Sealed reaction vessels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
